Cefetamet Pivoxil is a third-generation cephalosporin antibiotic that is primarily used to treat various bacterial infections. It is a prodrug that, upon administration, is converted into its active form, cefetamet. This compound has been developed to enhance oral bioavailability and improve therapeutic efficacy against a broad spectrum of bacteria.
Cefetamet pivoxil is synthesized from 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) through several chemical reactions involving various reagents and conditions. Its synthesis has been the subject of multiple patents and scientific studies, indicating its importance in pharmaceutical applications .
Cefetamet pivoxil falls under the category of beta-lactam antibiotics, specifically classified as a cephalosporin. It is recognized for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, making it suitable for treating respiratory infections, urinary tract infections, and other bacterial diseases.
The synthesis of cefetamet pivoxil typically involves two main steps:
Cefetamet pivoxil has a complex molecular structure characterized by its beta-lactam ring, which is essential for its antibacterial activity. The structural formula can be represented as follows:
Cefetamet pivoxil undergoes various chemical reactions during its synthesis:
The reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure product purity and yield .
Cefetamet pivoxil functions primarily by targeting Penicillin-binding Proteins (PBPs) in bacterial cells.
Studies indicate that the compound's solubility and stability can be influenced by the formulation conditions during synthesis .
Cefetamet pivoxil has several significant scientific uses:
(E)-Cefetamet pivoxil hydrochloride (chemical formula: C₂₀H₂₆ClN₅O₇S₂; MW: 548.03 g/mol) is a third-generation cephalosporin prodrug characterized by a β-lactam ring, dihydrothiazine system, and an (E)-configured oxime moiety at C-7′ [1] [9]. The E-isomer is essential for antibacterial activity, as the Z-configuration exhibits reduced steric accessibility for target penicillin-binding proteins. The molecule contains three chiral centers (6R,7R configuration), with the C-7′ (E)-methoxyimino group enhancing β-lactamase stability [1]. The pivoxil ester moiety (2,2-dimethylpropanoyloxymethyl) masks the C-4′ carboxylic acid, conferring lipophilicity for oral absorption [3].
Table 1: Key Structural Features of (E)-Cefetamet Pivoxil
Structural Element | Chemical Significance | Spectral Characterization |
---|---|---|
β-Lactam ring | Core antibacterial pharmacophore | IR: 1770 cm⁻¹ (carbonyl stretch); MS: m/z 241.1 (cleavage fragment) [1] |
(E)-Methoxyimino group | β-Lactamase resistance; Stereochemical specificity | ¹H NMR: δ 3.98 ppm (s, 3H, -OCH₃); NOESY confirms E-configuration |
Pivoxil ester | Lipophilicity enhancer (prodrug) | MS: m/z 547.0 [M+H]⁺; Hydrolysis yields pivalic acid |
Dihydrothiazine ring | Bicyclic system stability | ¹³C NMR: C-3 at 32.7 ppm; C-4 at 130.5 ppm |
The synthesis begins with 7-amino-3-methyl-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-ADCA) as the core β-lactam precursor [2] [6]. A pivotal step involves coupling the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (ATMA) side chain to 7-ADCA using N,N′-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane at –20°C, achieving 85% yield while preserving β-lactam integrity [4]. Subsequent esterification with chloromethyl pivalate employs phase-transfer catalysts (tetrabutylammonium bromide) in acetone/water, yielding the pivoxil ester [4] [9]. Critical intermediates include:
Table 2: Synthetic Route Efficiency
Step | Reaction | Key Conditions | Yield | Purity Control |
---|---|---|---|---|
1 | Side-chain coupling | DCC, -20°C, DCM | 85% | HPLC: ≤0.3% ATMA residual |
2 | Esterification | Bu₄NBr, acetone/H₂O, 25°C | 78% | LOD: ≤0.5% solvent residues |
3 | HCl salt formation | HCl/IPA, crystallization | 92% | KF: ≤0.4% H₂O; XRD: Form A |
The pivoxil ester undergoes enzymatic hydrolysis primarily by intestinal carboxylesterases, releasing cefetamet (active metabolite) and pivalic acid [3] [10]. In vitro kinetic studies show complete hydrolysis within 15 minutes in human intestinal S9 fractions, with no detectable prodrug in portal circulation. The activation mechanism exploits the high esterase activity in gut epithelium and liver, with pivalic acid further metabolized via carnitine conjugation [10]. Food enhances bioavailability (50–60% vs. 38–47% fasting) by delaying gastric emptying, prolonging esterase exposure time [3] [10]. The (E)-oxime configuration remains stable during hydrolysis, ensuring target affinity.
Commercial synthesis employs a one-pot esterification-crystallization process: after coupling and esterification, crude (E)-cefetamet pivoxil is dissolved in acetone/dichloromethane (4:1 v/v) at 40°C, followed by HCl gas addition to induce crystallization [2] [7]. This yields Form A polymorph with consistent particle size (D₉₀ < 50 μm) and residual solvents below ICH limits (acetone < 0.5%, DCM < 600 ppm) [7]. Environmental controls include solvent recovery (>95% acetone recycled) and pivalic acid byproduct repurposing. A key innovation is the use of anti-solvent crystallization (water/acetone) to control polymorphic form and minimize dimeric impurities to <0.15% [1] [7].
(E)-Cefetamet pivoxil hydrochloride exists predominantly as Form A (monoclinic P2₁ space group), characterized by distinct XRD peaks at 10.2°, 14.7°, 18.3° (2θ) and a melting endotherm at 162°C (DSC) [5] [7]. Stability studies show Form A remains unchanged after 24 months at 25°C/60% RH. HPLC-IT-TOF studies identified Impurity VII as a C-3′ dimer (MW: 1021.23 g/mol) formed during crystallization from methanol, confirming β-lactam instability in protic solvents [1] [8]. Solvent screening revealed:
Table 3: Polymorphic Stability under Stress Conditions
Form | Solvent System | Storage Conditions | Stability Outcome |
---|---|---|---|
Form A | Acetone/DCM/HCl | 40°C/75% RH, 3 months | No form change; Impurities: 0.12% |
Amorphous | Methanol | 25°C/60% RH, 1 month | Recrystallizes to Form A (65%) + dimers (0.8%) |
Form B* | Ethanol/water | -20°C, 7 days | Metastable; converts to Form A at >40°C |
*Form B: Rare hydrate identified in patent literature (CN108299470B)
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: